BenchChemオンラインストアへようこそ!

Epierenone

Mineralocorticoid Receptor Antagonist Receptor Binding Selectivity

Eplerenone is a second-generation, steroidal MRA with a 9α,11α-epoxy bridge conferring superior MR selectivity. AR affinity <0.1% and PR affinity <1% versus spironolactone yield a 4.7-fold lower gynecomastia incidence (4.5% vs. 21.2%, p=0.033). Unlike non-steroidal MRAs, eplerenone is validated by pivotal outcome trials: EPHESUS demonstrated 15% all-cause mortality reduction (RR 0.85) in post-MI HF; EMPHASIS-HF showed 37% reduction in CV death/HF hospitalization (HR 0.63). Ideal for comparative pharmacology, MRA development, or clinically validated reference standards.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
Cat. No. B10848459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpierenone
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC
InChIInChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15?,17?,18?,19+,20+,22+,23-,24-/m1/s1
InChIKeyQBIRIYASLUPKQB-CBHLJOAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eplerenone: A Second-Generation Mineralocorticoid Receptor Antagonist (MRA) with Defined Receptor Selectivity


Eplerenone is a second-generation, steroidal mineralocorticoid receptor antagonist (MRA) indicated for the treatment of hypertension and heart failure [1]. Derived from spironolactone, it features a 9α,11α-epoxy bridge that confers a unique receptor binding profile, drastically reducing its affinity for androgen, progesterone, and glucocorticoid receptors while retaining mineralocorticoid receptor (MR) antagonism [2]. It is a key member of the MRA class, sitting between the first-generation non-selective antagonist spironolactone and newer non-steroidal agents [3]. Its clinical utility is anchored by large, landmark outcome trials such as EPHESUS and EMPHASIS-HF, which established its mortality and hospitalization benefits in specific heart failure populations [4].

Why Eplerenone Cannot Be Interchanged: The Trade-offs Between Potency, Selectivity, and Outcomes


Eplerenone's differentiation is defined by a series of quantifiable trade-offs relative to its class comparators. While it is a less potent MR antagonist than spironolactone (requiring higher doses), its superior selectivity for the MR over androgen and progesterone receptors translates directly into a significantly lower incidence of dose-limiting endocrine side effects like gynecomastia and mastodynia [1]. Conversely, compared to newer, more potent non-steroidal MRAs like finerenone and esaxerenone, eplerenone offers a distinct pharmacokinetic and tissue distribution profile (e.g., kidney > heart accumulation) and is supported by a mature, extensive clinical trial evidence base in post-MI heart failure [2][3]. These multidimensional differences mean that a simple substitution of one MRA for another, based on a single parameter like potency or cost, is scientifically unsound and may compromise either tolerability, efficacy, or deviate from the specific evidence-based indication.

Quantitative Evidence Guide: Differentiating Eplerenone from Spironolactone, Finerenone, and Esaxerenone


Eplerenone vs. Spironolactone: A Quantifiable Trade-off in MR Potency vs. Off-Target Binding Affinity

Eplerenone is a significantly less potent antagonist of the mineralocorticoid receptor (MR) than spironolactone, as reflected by a 40-fold higher IC50 value. This reduced potency is the trade-off for its vastly superior receptor selectivity. Eplerenone exhibits negligible affinity for androgen receptors (AR) and progesterone receptors (PR) compared to spironolactone, a difference that quantitatively explains its improved endocrine side-effect profile [1][2]. Specifically, eplerenone has been reported to have only 0.1% of the binding affinity to androgen receptors and less than 1% of the binding affinity to progesterone receptors compared to spironolactone [3].

Mineralocorticoid Receptor Antagonist Receptor Binding Selectivity Androgen Receptor Progesterone Receptor

Eplerenone vs. Spironolactone: Quantified Reduction in Treatment-Limiting Endocrine Adverse Events

The receptor selectivity of eplerenone translates directly into a clinically significant and quantifiable reduction in endocrine side effects. In a head-to-head trial in patients with primary aldosteronism, the incidence of gynecomastia in male patients and mastodynia in female patients was substantially lower with eplerenone compared to spironolactone [1]. This difference is a primary driver for selecting eplerenone over spironolactone in clinical practice, particularly in populations prone to these adverse effects.

Hypertension Primary Aldosteronism Adverse Events Gynecomastia Mastodynia

Eplerenone vs. Finerenone: Distinction in Pharmacokinetics, Tissue Distribution, and Mechanism of Antagonism

Eplerenone is a steroidal MRA with a defined set of properties that distinguish it from the non-steroidal MRA finerenone. Key differences include a longer half-life (3-6 hours for eplerenone vs. 2-3 hours for finerenone) [1], a tissue distribution that favors the kidney over the heart (~3:1 for eplerenone vs. a balanced 1:1 for finerenone in rodents) [2], and a passive mechanism of MR antagonism versus finerenone's bulky-passive binding and inverse agonism [1]. Preclinically, at equinatriuretic doses, eplerenone was less effective than finerenone at inhibiting cardiac inflammation and fibrosis [3].

Heart Failure Cardiorenal Disease Pharmacokinetics Tissue Distribution Cofactor Recruitment

Eplerenone vs. Esaxerenone: Head-to-Head Data on Nocturnal Blood Pressure Reduction

In a post-hoc analysis of a Phase 3 randomized controlled trial (ESAX-HTN) comparing eplerenone and esaxerenone in patients with essential hypertension, esaxerenone demonstrated a statistically significant greater reduction in nighttime systolic blood pressure (SBP) compared to eplerenone [1]. This differential effect was particularly pronounced in the subgroup of patients who were 'non-dippers' at baseline, a phenotype associated with higher cardiovascular risk.

Nocturnal Hypertension Ambulatory Blood Pressure Monitoring Esaxerenone Blood Pressure

Eplerenone in Post-Myocardial Infarction Heart Failure: Quantified Mortality Benefit from the Landmark EPHESUS Trial

Eplerenone is uniquely positioned among MRAs with a robust, prospective, randomized controlled trial demonstrating a significant mortality benefit in patients with left ventricular dysfunction and heart failure following an acute myocardial infarction (MI) [1]. The EPHESUS trial showed that adding eplerenone to standard therapy significantly reduced both all-cause mortality and cardiovascular mortality/hospitalization in this high-risk population.

Myocardial Infarction Heart Failure Mortality Hospitalization LV Dysfunction

Eplerenone in Mild Chronic Heart Failure: Quantified Reduction in Cardiovascular Death and Heart Failure Hospitalization from EMPHASIS-HF

Beyond its post-MI indication, eplerenone has demonstrated significant benefit in patients with mild (NYHA Class II) chronic systolic heart failure. The EMPHASIS-HF trial showed that adding eplerenone to standard therapy resulted in a substantial reduction in the risk of cardiovascular death or heart failure hospitalization [1]. A subsequent meta-analysis of MRAs in HFrEF trials (RALES and EMPHASIS-HF) confirmed a robust class effect, showing a 34% reduction in the composite outcome of cardiovascular death or heart failure hospitalization [2].

Chronic Heart Failure HFrEF Mortality Hospitalization EMPHASIS-HF

Precision Application Scenarios for Eplerenone Based on Comparative Evidence


Preferred MRA for Patients Intolerant to Spironolactone Due to Endocrine Side Effects

Scenario: In male patients with hypertension or heart failure who develop painful gynecomastia on spironolactone, or in female patients who experience significant mastodynia or menstrual irregularities. The evidence base: Eplerenone's receptor selectivity is superior, with 0.1% AR and <1% PR affinity relative to spironolactone [1]. Head-to-head trial data shows a 4.7-fold lower incidence of gynecomastia (4.5% vs. 21.2%, p=0.033) [2]. Switching to eplerenone maintains the therapeutic benefit of MR blockade while resolving or preventing these treatment-limiting side effects, thereby improving adherence and quality of life. Eplerenone is the first-line alternative in this scenario.

Evidence-Based Adjunctive Therapy in Post-Myocardial Infarction Heart Failure with Reduced Ejection Fraction

Scenario: For patients 3-14 days post-acute MI with left ventricular ejection fraction (LVEF) ≤40% and clinical signs of heart failure (or diabetes). The evidence base: The EPHESUS trial, a 6,642-patient RCT, established eplerenone's unique benefit in this population, showing a 15% relative risk reduction in all-cause mortality (RR 0.85, 95%CI 0.75-0.96) and a 13% reduction in cardiovascular death or hospitalization (RR 0.87, 95%CI 0.79-0.95) when added to standard therapy [3]. This specific, guideline-recommended indication is a cornerstone of eplerenone's clinical value and is not directly extrapolable to other MRAs without similar trial data.

Treatment of Mild Chronic Systolic Heart Failure (NYHA Class II) to Reduce Hospitalizations

Scenario: For patients with mild (NYHA Class II) chronic heart failure and an LVEF ≤35% who are already on standard therapy (ACE inhibitors/ARBs and beta-blockers). The evidence base: The EMPHASIS-HF trial demonstrated that adding eplerenone reduces the risk of cardiovascular death or first heart failure hospitalization by 37% (HR 0.63, 95%CI 0.54-0.74) [4]. The number needed to treat for one year to prevent one primary outcome event is 19 [4]. This robust data supports the use of eplerenone to delay disease progression and reduce costly hospital admissions in this large patient population.

Hypertension Management Where Avoiding Endocrine Disruption is a Clinical Priority

Scenario: In patients with resistant hypertension or primary aldosteronism where an MRA is indicated, but the patient is at high risk for or expresses concern about the anti-androgenic or progestogenic side effects of spironolactone. The evidence base: Eplerenone provides a cleaner receptor profile with negligible off-target binding [1]. While its antihypertensive effect in primary aldosteronism may be less than spironolactone [2], its superior tolerability profile makes it a viable and often preferred option for long-term blood pressure control, especially in younger patients or women of childbearing age, balancing efficacy with a lower burden of endocrine adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epierenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.